2-(2,2-Difluoroethoxy)ethanethiol
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Overview
Description
2-(2,2-Difluoroethoxy)ethanethiol: is an organosulfur compound with the molecular formula C4H8F2OS It is characterized by the presence of a thiol group (-SH) and a difluoroethoxy group (-OCH2CF2-)
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2-Difluoroethoxy)ethanethiol typically involves the reaction of 2,2-difluoroethanol with an appropriate thiolating agent. One common method is the reaction of 2,2-difluoroethanol with thiourea followed by hydrolysis to yield the desired thiol compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The thiol group in 2-(2,2-Difluoroethoxy)ethanethiol can undergo oxidation to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The difluoroethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nucleophiles such as halides or amines.
Major Products Formed:
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Chemistry: 2-(2,2-Difluoroethoxy)ethanethiol is used as a building block in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of thiol-containing compounds on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: Potential applications in medicine include the development of new drugs and therapeutic agents. The thiol group is known for its antioxidant properties, which could be leveraged in drug design.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various chemical processes and formulations.
Mechanism of Action
The mechanism of action of 2-(2,2-Difluoroethoxy)ethanethiol is largely dependent on its functional groups. The thiol group can interact with various molecular targets, including enzymes and proteins, through the formation of disulfide bonds. This interaction can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
2-(2,2-Difluoroethoxy)ethanol: Similar structure but with a hydroxyl group instead of a thiol group.
2-(2,2-Difluoroethoxy)ethane: Lacks the thiol group, making it less reactive in certain chemical reactions.
Uniqueness: 2-(2,2-Difluoroethoxy)ethanethiol is unique due to the presence of both a thiol group and a difluoroethoxy group.
Properties
IUPAC Name |
2-(2,2-difluoroethoxy)ethanethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8F2OS/c5-4(6)3-7-1-2-8/h4,8H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHNHRCUXBLSAIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS)OCC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8F2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1555211-79-4 |
Source
|
Record name | 2-(2,2-difluoroethoxy)ethane-1-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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